2-Hydroxyethyl-trimethylammonium L-(+)-lactate
Overview
Description
2-Hydroxyethyl-trimethylammonium L-(+)-lactate is a chemical compound with the molecular formula C8H19NO4 and a molecular weight of 193.24 g/mol. It is a quaternary ammonium salt formed by the combination of 2-hydroxyethyl-trimethylammonium and L-(+)-lactate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-Hydroxyethyl-trimethylammonium L-(+)-lactate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug delivery agent and its effects on biological systems.
Industry: The compound is employed in industrial processes, such as the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate, also known as L+ Choline Bitartrate, is the cholinergic system . This compound is a source of choline, which plays a crucial role in maintaining a healthy balance of choline in the body .
Mode of Action
This compound interacts with its targets by increasing the bioavailability of choline . This compound is considered a cholinergic as it increases the synthesis of Acetylcholine , a neurotransmitter essential for good emotional and mental health .
Biochemical Pathways
The compound affects the biochemical pathway related to the synthesis of Acetylcholine . It also helps prevent the accumulation of fats in the liver and facilitates the removal of waste and toxins from the body .
Pharmacokinetics
It is noted that the compound increases the bioavailability of choline, making it easier to absorb and more effective .
Result of Action
The molecular and cellular effects of the compound’s action include the acceleration of Acetylcholine synthesis, prevention of fat accumulation in the liver, and facilitation of waste and toxin removal from the body . It can also be an effective weight-loss supplement as it can help the body break down fat .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It’s worth noting that the compound should be stored in the original sealed container in a cool and dry place out of direct sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate typically involves the reaction between 2-hydroxyethyl-trimethylammonium and L-(+)-lactic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Hydroxyethyl-trimethylammonium} + \text{L-(+)-lactic acid} \rightarrow \text{this compound} ]
The reaction conditions include maintaining an appropriate temperature and pH to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl-trimethylammonium L-(+)-lactate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Comparison with Similar Compounds
2-Hydroxyethyl-trimethylammonium L-(+)-lactate can be compared with other similar compounds, such as:
Choline chloride: A quaternary ammonium salt with similar structural features but different applications.
(2-Hydroxyethyl)trimethylammonium chloride: Another quaternary ammonium compound with distinct properties and uses.
(2-Hydroxyethyl)trimethylammonium dihydrogen phosphate: A related compound with unique optical and antimicrobial properties
The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications in various fields.
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;(2S)-2-hydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGTXFTLQVWJW-WNQIDUERSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.C[N+](C)(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[N+](C)(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584828 | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888724-51-4 | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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